1-(4-(4-chlorophenyl)piperazin-1-yl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone
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Description
The compound “1-(4-(4-chlorophenyl)piperazin-1-yl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone” is a complex organic molecule. It contains a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals, due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The compound also contains a 1,2,4-triazole ring, which is another common motif in medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds typically involves a multi-step protocol. For example, a related compound was synthesized in good yield via a three-step protocol . The reaction with amine was carried out in 95% ethanol at room temperature for 24 hours .
Molecular Structure Analysis
The structure of the compound can be assigned by High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments . The International Chemical Identifier (InChI) and the CAS registry number are also available .
Scientific Research Applications
Antitumor Activity
Compounds bearing piperazine and triazine derivatives have been synthesized and evaluated for their antitumor properties. For instance, 1,2,4-triazine derivatives bearing a piperazine amide moiety demonstrated promising antiproliferative activities against breast cancer cells, comparing favorably with cisplatin, a known anticancer drug (Yurttaş et al., 2014).
Antimicrobial Activities
Novel 1,2,4-triazole derivatives have been synthesized and screened for their antimicrobial activities. Some of these derivatives exhibited significant activities against various test microorganisms, highlighting the potential for developing new antimicrobial agents (Bektaş et al., 2007).
Synthesis of Heterocyclic Compounds
Research into synthesizing new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, and other heterocyclic compounds containing the 1,2,3-triazole moiety from reactions involving similar chemical structures has been conducted. These compounds have shown a range of biological activities, offering pathways for the development of novel therapeutics (Abdelriheem et al., 2017).
Antibacterial and Antifungal Activities
Azole-containing piperazine derivatives have been designed, synthesized, and assessed for their antibacterial, antifungal, and cytotoxic activities. Several compounds displayed moderate to significant activities, pointing to their potential as leads for antimicrobial drug development (Gan et al., 2010).
Analgesic Efficacy
Compounds incorporating structural modifications in piperazine moieties were tested for their analgesic efficacy, revealing potential non-opioid, non-anti-inflammatory analgesics with promising activity levels (Savelon et al., 1998).
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN7OS/c1-23-16-15(21-22-23)17(20-11-19-16)27-10-14(26)25-8-6-24(7-9-25)13-4-2-12(18)3-5-13/h2-5,11H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVMQLGTHJJFEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)SCC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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